![molecular formula C13H13FN2O2 B7502712 1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)
1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione, also known as EFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EFMP is a pyrimidine derivative and belongs to the class of anticonvulsant drugs. The compound has been found to exhibit promising results in the treatment of neurological disorders such as epilepsy and bipolar disorder.
Mecanismo De Acción
The exact mechanism of action of 1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione is not fully understood. However, studies have suggested that the compound acts by modulating the activity of certain neurotransmitters in the brain. This compound has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been found to exhibit anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione in laboratory experiments is its ability to modulate the activity of neurotransmitters in the brain. This makes it a valuable tool for studying the role of neurotransmitters in neurological disorders such as epilepsy and bipolar disorder. However, the complex synthesis process and limited availability of the compound may pose challenges for researchers.
Direcciones Futuras
There are several future directions for research on 1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione. One potential avenue of research is the development of more efficient synthesis methods for the compound. This could make it more widely available and facilitate further research on its therapeutic properties. Another area of research is the investigation of this compound's potential in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione involves the reaction of 3-fluorobenzylamine with ethyl acetoacetate and urea. The reaction takes place in the presence of a catalyst and solvent, and the product is obtained through purification and isolation techniques. The synthesis of this compound is a complex process that requires skilled personnel and specialized equipment.
Aplicaciones Científicas De Investigación
1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione has been the subject of numerous scientific studies due to its potential therapeutic properties. The compound has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
1-ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-15-7-6-12(17)16(13(15)18)9-10-4-3-5-11(14)8-10/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOSXIBBDAMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
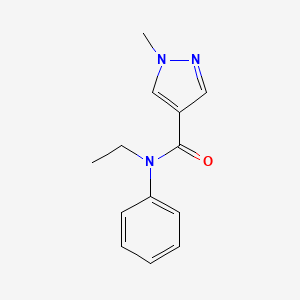
![2-[[2-[1-(1-benzofuran-2-yl)ethylamino]-2-oxoethyl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7502634.png)

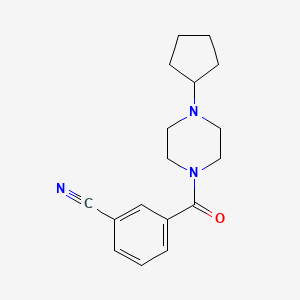
![1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7502643.png)
![(2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid](/img/structure/B7502644.png)
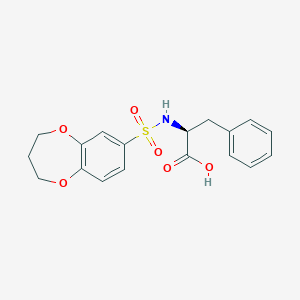

![[1-[(1,1-dioxothiolan-3-yl)-methylamino]-1-oxopropan-2-yl] 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate](/img/structure/B7502673.png)
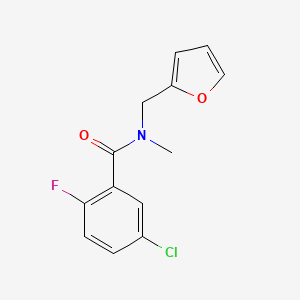

![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502710.png)
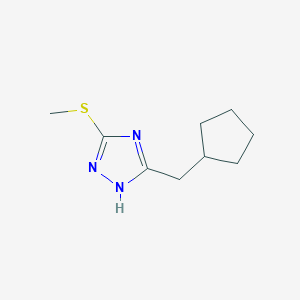
![2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B7502721.png)
